2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]
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Overview
Description
2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] is a complex organic compound with the molecular formula C10H16Br2Cl2O4 and a molecular weight of 430.94 g/mol. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] typically involves the bromination of butene derivatives followed by chlorination and hydroxylation steps. One common method involves the reaction of 1,3-butadiene with bromine in a solvent like carbon tetrachloride at low temperatures to form 2,3-dibromobutene . This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product .
Chemical Reactions Analysis
2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving halogenated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] include:
2,3-Dibromo-2-butene-1,4-diol: This compound shares the dibromo and butene structure but lacks the chloropropanol groups.
1,4-Dibromo-2-butene: This compound is similar in structure but does not contain the hydroxyl and chloropropanol groups.
2,3-Dibromo-2-butene-1,4-diol: Another similar compound used in organic synthesis and as a corrosion inhibitor.
These compounds differ in their functional groups, which influence their reactivity and applications. The presence of both bromine and chlorine atoms in 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] makes it unique and versatile for various chemical transformations and applications.
Properties
CAS No. |
84852-50-6 |
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Molecular Formula |
C10H16Br2Cl2O4 |
Molecular Weight |
430.94 g/mol |
IUPAC Name |
3-chloro-2-[(E)-2,3-dibromo-4-(1-chloro-3-hydroxypropan-2-yl)oxybut-2-enoxy]propan-1-ol |
InChI |
InChI=1S/C10H16Br2Cl2O4/c11-9(5-17-7(1-13)3-15)10(12)6-18-8(2-14)4-16/h7-8,15-16H,1-6H2/b10-9+ |
InChI Key |
LLZFJDOCPOIVBL-MDZDMXLPSA-N |
Isomeric SMILES |
C(C(CCl)OC/C(=C(/COC(CO)CCl)\Br)/Br)O |
Canonical SMILES |
C(C(CCl)OCC(=C(COC(CO)CCl)Br)Br)O |
Origin of Product |
United States |
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